molecular formula C17H20N2 B1525942 1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine CAS No. 1354954-44-1

1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Cat. No. B1525942
M. Wt: 252.35 g/mol
InChI Key: OYAURBRKUKRSEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” is a chemical compound with the CAS Number: 93731-05-6 . It has a molecular weight of 252.36 . The molecule contains a total of 41 bonds, including 21 non-H bonds, 12 multiple bonds, 2 rotatable bonds, and 12 aromatic bonds. It also includes 2 six-membered rings, 1 seven-membered ring, 1 eleven-membered ring, 1 secondary amine (aromatic), and 1 tertiary amine (aromatic) .


Molecular Structure Analysis

The molecular structure of “1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” includes various functional groups. The benzyl group is attached to the 1-position of the benzodiazepine ring. The 3-position of the ring is substituted with a methyl group .


Physical And Chemical Properties Analysis

The compound is an oil at room temperature .

Scientific Research Applications

  • It has a CAS Number of 93731-05-6 .
  • Its molecular weight is 252.36 .
  • It is stored at room temperature .
  • It is in the form of oil .
  • The compound might be related to the 1,2,4-benzothiadiazine-1,1-dioxide ring, which has various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
  • There’s a mention of a compound, 8-chloro-2,3,5,6-tetrahydro-3,6-dimethyl-pyrrolo[1,2,3-de]-1,2,4-benzothiadiazine-1,1-dioxide , which exhibited higher activity as a positive modulator of the AMPA receptor .
  • The compound might be related to the 1,2,4-benzothiadiazine-1,1-dioxide ring, which has various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
  • There’s a mention of a compound, 8-chloro-2,3,5,6-tetrahydro-3,6-dimethyl-pyrrolo[1,2,3-de]-1,2,4-benzothiadiazine-1,1-dioxide , which exhibited higher activity as a positive modulator of the AMPA receptor .

Future Directions

The future directions for the study of “1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” and related compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activities. The advent of computerized molecular graphics may boost the study of structural-activity relationships .

properties

IUPAC Name

5-benzyl-3-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-14-11-18-16-9-5-6-10-17(16)19(12-14)13-15-7-3-2-4-8-15/h2-10,14,18H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAURBRKUKRSEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CC=CC=C2N(C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 2
1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 3
1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 4
1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 5
1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 6
1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.